molecular formula C8H8N2O4 B596264 Methyl 3-amino-2-nitrobenzoate CAS No. 1261647-99-7

Methyl 3-amino-2-nitrobenzoate

Cat. No.: B596264
CAS No.: 1261647-99-7
M. Wt: 196.162
InChI Key: BVWSKJRBYYNACC-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-nitrobenzoate is a substituted benzoate ester featuring an amino group at the 3-position and a nitro group at the 2-position of the aromatic ring. This compound is of interest in organic synthesis due to the electronic effects of its substituents, which can influence reactivity in metal-catalyzed C–H functionalization reactions or serve as a precursor for pharmaceuticals and agrochemicals. The amino group provides nucleophilic character, while the nitro group acts as a strong electron-withdrawing group, creating a polarized aromatic system conducive to regioselective reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by the reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using reagents such as tin and hydrochloric acid or catalytic hydrogenation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 3-amino-2-nitrobenzoate involves its interaction with molecular targets and pathways in biological systems. The amino and nitro groups play a crucial role in its reactivity and interaction with enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally analogous to Methyl 3-amino-2-nitrobenzoate, differing in substituent type, position, or functional groups. These variations lead to distinct physicochemical properties and applications:

Methyl 3-Methyl-2-nitrobenzoate

  • Structure: A methyl group replaces the amino group at position 3.
  • Molecular Formula: C₉H₉NO₄.
  • Molecular Weight : 195.17 g/mol.
  • The methyl group increases hydrophobicity compared to the polar amino substituent in this compound.
  • Applications : Primarily used as an intermediate in organic synthesis, particularly for nitroaromatic derivatives .

Methyl 3-amino-5-chloro-2-nitrobenzoate

  • Structure : Features an additional chlorine atom at position 5.
  • Molecular Formula : C₈H₇ClN₂O₄ (estimated).
  • The chlorine atom may influence bioavailability and toxicity, making this compound relevant in pharmaceutical research.
  • Applications: Investigated as a building block for drug candidates due to its dual functionalization (amino and nitro groups) and halogenated aromatic system .

Methyl 5-amino-2-morpholinobenzoate

  • Structure: Substitutes the nitro group with a morpholino moiety at position 2 and places the amino group at position 5.
  • Molecular Formula : C₁₂H₁₆N₂O₃.
  • Molecular Weight : 236.27 g/mol.
  • Key Differences: The morpholino group introduces steric bulk and hydrogen-bonding capacity, which can stabilize intermediates in catalytic reactions.

Metsulfuron Methyl Ester

  • Structure : A sulfonylurea-containing benzoate ester with a triazine substituent.
  • Molecular Formula : C₁₄H₁₅N₅O₆S.
  • Key Differences: The sulfonylurea and triazine groups confer herbicidal activity, unlike the amino-nitro system of this compound. The complex substituents enable interaction with plant acetolactate synthase, a target absent in the simpler benzoate derivatives.
  • Applications : Widely used as a post-emergence herbicide in agriculture .

Comparative Data Table

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications
This compound C₈H₈N₂O₄ -NH₂ (3), -NO₂ (2) 196.16 Organic synthesis, pharmaceuticals
Methyl 3-Methyl-2-nitrobenzoate C₉H₉NO₄ -CH₃ (3), -NO₂ (2) 195.17 Nitroaromatic intermediates
Methyl 3-amino-5-chloro-2-nitrobenzoate C₈H₇ClN₂O₄ -NH₂ (3), -Cl (5), -NO₂ (2) ~228.61 Drug development
Methyl 5-amino-2-morpholinobenzoate C₁₂H₁₆N₂O₃ -NH₂ (5), morpholino (2) 236.27 Medicinal chemistry
Metsulfuron Methyl Ester C₁₄H₁₅N₅O₆S Sulfonylurea-triazine (variable) 381.36 Agricultural herbicides

Research Findings and Trends

  • Reactivity: The amino group in this compound facilitates electrophilic substitution at the para position relative to the nitro group, a trend absent in methyl-substituted analogs .
  • Crystallography: Derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () exhibit hydrogen-bonding networks critical for stabilizing crystal structures, suggesting that this compound may form similar interactions via its amino group .

Biological Activity

Methyl 3-amino-2-nitrobenzoate, also known as methyl 3-(methylamino)-2-nitrobenzoate, is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is synthesized through the nitration of methyl 3-aminobenzoate followed by methylation. The nitration process typically employs a mixture of concentrated nitric and sulfuric acids, while the methylation is conducted using methyl iodide in the presence of a base such as potassium carbonate.

Key Reaction Steps:

  • Nitration: Introduction of the nitro group.
  • Methylation: Modification of the amino group.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the methylamino group can participate in hydrogen bonding and electrostatic interactions with biomolecules.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In a study investigating its effects on bacterial strains, it was found to inhibit the growth of several multidrug-resistant (MDR) strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) ranged from <0.03125 to 0.25 μg/mL for Gram-positive bacteria .

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. For instance, it showed significant cytotoxicity against MT-4 cells infected with HIV-1 variants, suggesting potential applications in antiviral therapies .

Case Study 1: Antiviral Activity

A study evaluated the antiviral properties of this compound against HIV-1 variants. The compound demonstrated protective effects in cytoprotection assays, indicating its potential as a therapeutic agent for HIV treatment .

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, this compound was tested against various bacterial strains. The compound exhibited potent antibacterial activity with low MIC values, highlighting its potential use in treating infections caused by resistant strains .

Research Findings Summary

Study Focus Findings Reference
Study on HIV-1Antiviral ActivitySignificant cytoprotection against HIV variants
Antimicrobial StudyBacterial ResistanceEffective against MDR Staphylococcus aureus
Cytotoxicity AssessmentCancer CellsInduced cell death in MT-4 cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-amino-2-nitrobenzoate, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves nitration, reduction, and esterification steps. For example, intermediate compounds like methyl 2-nitrobenzoate can be functionalized via catalytic hydrogenation or chemical reduction (e.g., using SnCl₂/HCl) to introduce the amine group. Reaction optimization includes:

  • Solvent Selection: Use anhydrous dichloromethane (CH₂Cl₂) or DMF for moisture-sensitive steps under nitrogen atmosphere .
  • Catalyst Efficiency: Employ Pd/C or Raney nickel for hydrogenation, monitoring reaction progress via TLC.
  • Purification: Reverse-phase HPLC with methanol-water gradients (30% → 100%) achieves >95% purity .
  • Yield Improvement: Adjust stoichiometry (1.2 equivalents of reagents) and reflux conditions (12–24 hours) to maximize product formation .

Q. How should this compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign signals based on substituent effects (e.g., nitro groups deshield adjacent protons; amine protons appear at δ 5.5–6.5 ppm). Integrate peaks to confirm stoichiometry .
    • IR: Identify key functional groups: N–H stretches (~3350 cm⁻¹), C=O (ester, ~1700 cm⁻¹), and NO₂ asymmetric stretches (~1520 cm⁻¹) .
  • Crystallography:
    • Single-Crystal X-ray Diffraction (SCXRD): Use SHELX-2018 for structure refinement. Key parameters: R-factor < 0.05, data-to-parameter ratio > 12.8 .
    • ORTEP-3: Visualize thermal ellipsoids and hydrogen-bonding networks (e.g., amine-nitro interactions) .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

  • Multi-Technique Validation: Cross-validate NMR assignments with COSY/HSQC to resolve overlapping signals. For example, para-substituted nitro groups may split aromatic protons into doublets (J = 8–9 Hz) .
  • Crystallographic vs. Spectroscopic Data: If X-ray data conflicts with NMR (e.g., unexpected tautomerism), perform temperature-dependent NMR or DFT calculations to assess conformational flexibility .
  • Mass Spectrometry: Use HRMS (High-Resolution MS) to confirm molecular ion peaks and rule out byproducts (e.g., de-esterification or oxidation artifacts) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs). The nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the meta-position .
  • Solvent Effects: Simulate polar aprotic solvents (e.g., DMSO) using the PCM model to predict reaction rates. Higher dielectric constants stabilize transition states in SNAr reactions .
  • Kinetic Isotope Effects (KIE): Model deuterated derivatives to assess rate-determining steps (e.g., amine deprotonation vs. nitro displacement) .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in crystalline states?

Methodological Answer:

  • Graph Set Analysis: Apply Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs between amine and nitro groups). Use SHELXL to refine H-bond distances (2.8–3.0 Å) and angles (150–170°) .
  • Thermal Stability Correlations: Correlate melting points (e.g., 213–226°C) with H-bond density. Stronger networks (e.g., bifurcated H-bonds) increase lattice energy and thermal stability .
  • Polymorphism Screening: Vapor diffusion crystallization (e.g., ethanol/water) to isolate polymorphs. Compare PXRD patterns to identify dominant packing motifs .

Properties

IUPAC Name

methyl 3-amino-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWSKJRBYYNACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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